Cas no 57276-32-1 (1-cyclopropyl-2-(2-pyridinyl)-Ethanone)

1-Cyclopropyl-2-(2-pyridinyl)-Ethanone is a versatile organic compound featuring a cyclopropyl group and a pyridine moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its distinct structural framework allows for selective reactivity, particularly in the formation of heterocyclic compounds. The ketone functionality provides a reactive site for further derivatization, while the pyridine ring enhances stability and coordination potential. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and electronic properties. Its well-defined purity and consistent performance make it a reliable choice for research and industrial applications requiring precise molecular architecture.
1-cyclopropyl-2-(2-pyridinyl)-Ethanone structure
57276-32-1 structure
Product Name:1-cyclopropyl-2-(2-pyridinyl)-Ethanone
CAS No:57276-32-1
MF:C10H11NO
MW:161.200442552567
MDL:MFCD10694020
CID:1114231
PubChem ID:564185
Update Time:2025-06-28

1-cyclopropyl-2-(2-pyridinyl)-Ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-cyclopropyl-2-(2-pyridinyl)-Ethanone
    • 1-cyclopropyl-2-pyridin-2-ylethanone
    • 1-Cyclopropyl-2-pyridin-2-yl-ethanone
    • Ethanone, 1-cyclopropyl-2-(2-pyridinyl)-
    • MBPIDEXJDRYAKY-UHFFFAOYSA-N
    • DTXSID80340355
    • MFCD10694020
    • 1-Cyclopropyl-2-(2-pyridinyl)ethanone #
    • AKOS009264212
    • G37765
    • 57276-32-1
    • Cyclopropyl 2-picolyl ketone
    • 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one
    • SCHEMBL2208678
    • SB37729
    • CS-0342901
    • 1-Cyclopropyl-2-(2-pyridinyl)ethanone
    • Z361879418
    • 1-Cyclopropyl-2-(pyridin-2-yl)ethanone
    • EN300-55450
    • MDL: MFCD10694020
    • Inchi: 1S/C10H11NO/c12-10(8-4-5-8)7-9-3-1-2-6-11-9/h1-3,6,8H,4-5,7H2
    • InChI Key: MBPIDEXJDRYAKY-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC=CN=1)C1CC1

Computed Properties

  • Exact Mass: 161.084063974g/mol
  • Monoisotopic Mass: 161.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 30Ų

1-cyclopropyl-2-(2-pyridinyl)-Ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029190496-1g
1-Cyclopropyl-2-(pyridin-2-yl)ethanone
57276-32-1 95%
1g
$430.44 2023-09-01
Chemenu
CM171958-1g
1-Cyclopropyl-2-pyridin-2-yl-ethanone
57276-32-1 95%
1g
$489 2021-08-05
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0568-1g
1-Cyclopropyl-2-pyridin-2-yl-ethanone
57276-32-1 97%
1g
3375.21CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0568-5g
1-Cyclopropyl-2-pyridin-2-yl-ethanone
57276-32-1 97%
5g
10142.59CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0568-500mg
1-Cyclopropyl-2-pyridin-2-yl-ethanone
57276-32-1 97%
500mg
2111.63CNY 2021-05-08
Chemenu
CM171958-1g
1-Cyclopropyl-2-pyridin-2-yl-ethanone
57276-32-1 95%
1g
$310 2023-02-16
abcr
AB530066-1 g
1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
57276-32-1
1g
€389.50 2023-02-01
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0568-1g
1-Cyclopropyl-2-pyridin-2-yl-ethanone
57276-32-1 97%
1g
¥1705.07 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0568-5g
1-Cyclopropyl-2-pyridin-2-yl-ethanone
57276-32-1 97%
5g
¥6951.43 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0568-500mg
1-Cyclopropyl-2-pyridin-2-yl-ethanone
57276-32-1 97%
500mg
¥1302.85 2025-01-21

1-cyclopropyl-2-(2-pyridinyl)-Ethanone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:57276-32-1)1-cyclopropyl-2-(2-pyridinyl)-Ethanone
Order Number:A1039030
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:05
Price ($):254.0
Email:sales@amadischem.com

1-cyclopropyl-2-(2-pyridinyl)-Ethanone Related Literature

Additional information on 1-cyclopropyl-2-(2-pyridinyl)-Ethanone

Chemical Profile of 1-cyclopropyl-2-(2-pyridinyl)-Ethanone (CAS No. 57276-32-1)

1-cyclopropyl-2-(2-pyridinyl)-Ethanone, identified by its Chemical Abstracts Service (CAS) number 57276-32-1, is a heterocyclic ketone with significant relevance in the field of pharmaceutical chemistry and medicinal research. This compound features a cyclopropyl substituent attached to an ethanone backbone, further functionalized with a 2-pyridinyl group, which confers unique electronic and steric properties. The structural motif positions it as a promising candidate for further exploration in drug discovery, particularly in the development of bioactive molecules targeting neurological and inflammatory pathways.

The nomenclature of this compound adheres to the IUPAC rules for organic chemistry, clearly indicating its molecular architecture. The presence of the cyclopropyl ring introduces conformational rigidity, which can influence binding interactions with biological targets. Meanwhile, the 2-pyridinyl moiety serves as a hydrogen bond acceptor and can participate in π-stacking interactions, enhancing molecular recognition. These features make 1-cyclopropyl-2-(2-pyridinyl)-Ethanone a structurally intriguing scaffold for medicinal chemists seeking to design novel therapeutics.

Recent advancements in computational chemistry have enabled the efficient virtual screening of such compounds against large databases of biological targets. Studies utilizing molecular docking simulations have suggested that derivatives of 1-cyclopropyl-2-(2-pyridinyl)-Ethanone may exhibit inhibitory activity against enzymes implicated in pain signaling and neuroinflammation. For instance, preliminary computational models propose that modifications at the cyclopropyl or pyridine positions could enhance binding affinity to cyclooxygenase (COX) enzymes or microsomal prostaglandin E synthase-1 (mPGES), which are key mediators of inflammation.

In parallel, experimental investigations have begun to explore the pharmacological potential of this compound class. Research groups have synthesized various analogs of 1-cyclopropyl-2-(2-pyridinyl)-Ethanone and evaluated their biological activity in vitro. Notably, one study reported that certain derivatives demonstrated significant anti-inflammatory effects by modulating cytokine production in macrophage cell lines. The cyclopropyl group was found to be critical for these activities, suggesting that it stabilizes the conformation required for optimal receptor interaction. These findings align with computational predictions and highlight the compound’s therapeutic promise.

The synthesis of 1-cyclopropyl-2-(2-pyridinyl)-Ethanone involves multi-step organic reactions, typically starting from commercially available precursors such as cyclopropanecarboxaldehyde and 2-formypyridine. Palladium-catalyzed cross-coupling reactions are often employed to construct the core heterocyclic system, followed by condensation steps to form the ketone functionality. Advances in synthetic methodologies, including transition-metal catalysis and flow chemistry, have improved the efficiency and scalability of producing this compound, facilitating its use in larger-scale drug discovery programs.

From a pharmacokinetic perspective, the structural features of 1-cyclopropyl-2-(2-pyridinyl)-Ethanone may influence its metabolic stability and bioavailability. The cyclopropyl ring is known to be susceptible to oxidative ring-opening under physiological conditions, which could lead to biotransformation products with altered pharmacological profiles. However, computational studies suggest that this metabolic pathway may generate bioactive derivatives with distinct mechanisms of action. Further investigation into the metabolic fate of this compound will be essential to optimize its therapeutic potential.

Current research is also exploring the role of 1-cyclopropyl-2-(2-pyridinyl)-Ethanone in addressing neurological disorders. Preclinical studies have indicated that pyridine-based compounds can interact with neurotransmitter receptors and ion channels, making them candidates for treating conditions such as epilepsy or cognitive dysfunction. The unique combination of structural elements in 1-cyclopropyl-2-(2-pyridinyl)-Ethanone, including its rigidity from the cyclopropyl ring and its hydrogen bonding capability from the pyridine nitrogen, positions it as a versatile scaffold for designing molecules that modulate neuronal activity.

The growing interest in 1-cyclopropyl-2-(2-pyridinyl)-Ethanone has spurred collaborations between academic institutions and pharmaceutical companies aiming to develop novel drug candidates. By leveraging both computational modeling and experimental validation, researchers are systematically exploring its potential applications across multiple therapeutic areas. The integration of machine learning algorithms into virtual screening processes has further accelerated the identification of promising derivatives, enabling rapid optimization cycles.

In conclusion, 1-cyclopropyl-2-(2-pyridinyl)-Ethanone (CAS No. 57276-32-1) represents a structurally fascinating molecule with significant untapped potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for developing drugs targeting inflammation, pain, and neurological disorders. As computational techniques continue to refine our understanding of molecular interactions and synthetic methodologies evolve to streamline production processes, compounds like 1-cyclopropyl-2-(2-pyridinyl)-Ethanone are poised to play a crucial role in future therapeutic innovations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:57276-32-1)1-cyclopropyl-2-(2-pyridinyl)-Ethanone
A1039030
Purity:99%
Quantity:1g
Price ($):254.0
Email